molecular formula C16H26N2O5 B12616349 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)-

Cat. No.: B12616349
M. Wt: 326.39 g/mol
InChI Key: LZKTVHYDCARPNA-INIZCTEOSA-N
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Description

1,7-Diazaspiro[45]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, ethyl ester
  • 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, propyl ester

Uniqueness

1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester, (5S)- is unique due to its specific spirocyclic structure and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

tert-butyl (5S)-9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C16H26N2O5/c1-15(2,3)23-14(21)18-10-6-8-16(18)7-5-9-17(13(16)20)11-12(19)22-4/h5-11H2,1-4H3/t16-/m0/s1

InChI Key

LZKTVHYDCARPNA-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12CCCN(C2=O)CC(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)OC

Origin of Product

United States

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